N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
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Overview
Description
N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that features a combination of aromatic rings, triazole, and hydrazide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the sulfanyl group, and finally the formation of the hydrazide linkage. Common reagents used in these reactions include chlorinating agents, nitrating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove nitro groups or to convert double bonds to single bonds.
Substitution: Aromatic substitution reactions can be used to introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers can modify the structure to enhance these activities and study the compound’s interactions with biological targets.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its various functional groups allow for the fine-tuning of its pharmacokinetic and pharmacodynamic properties.
Industry
In industry, this compound may be used in the development of new materials with specific properties, such as polymers, coatings, or catalysts. Its stability and reactivity make it a versatile component in various industrial applications.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydrazide derivatives, triazole-containing compounds, and aromatic nitro compounds. Examples include:
- 4-nitrophenylhydrazine
- 1,2,4-triazole derivatives
- Chlorophenyl derivatives
Uniqueness
What sets N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide apart is its unique combination of functional groups, which allows for a wide range of chemical modifications and applications. Its structure provides a balance of stability and reactivity, making it a valuable compound for research and industrial use.
Properties
CAS No. |
303105-45-5 |
---|---|
Molecular Formula |
C24H18Cl2N6O3S |
Molecular Weight |
541.4 g/mol |
IUPAC Name |
N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H18Cl2N6O3S/c1-15-2-8-19(9-3-15)31-23(16-4-6-18(25)7-5-16)29-30-24(31)36-14-22(33)28-27-13-17-12-20(32(34)35)10-11-21(17)26/h2-13H,14H2,1H3,(H,28,33)/b27-13+ |
InChI Key |
OYIBKPQGRZBZSR-UVHMKAGCSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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